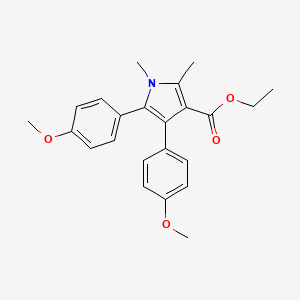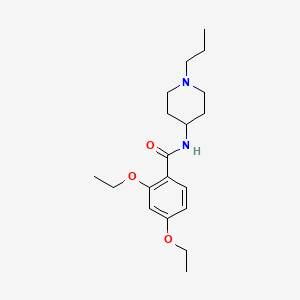![molecular formula C19H22FN3O2 B5356853 5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyrimidine](/img/structure/B5356853.png)
5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyrimidine, commonly known as Compound A, is a synthetic compound that has been extensively studied for its potential use in the field of pharmacology. This compound has shown promising results in various research studies, and its unique chemical structure has led to its use in a wide range of applications.
Mecanismo De Acción
Compound A acts as an allosteric modulator of the glucocorticoid receptor (GR), a nuclear receptor that plays a crucial role in regulating various physiological processes. By binding to the GR, Compound A can enhance its activity, leading to the upregulation of genes involved in anti-inflammatory and immunosuppressive pathways.
Biochemical and Physiological Effects
In various research studies, Compound A has been shown to have several biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the activation of anti-inflammatory pathways, and the suppression of immune responses. These effects make it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound A is its unique chemical structure, which allows it to interact with specific receptors in the body. This makes it a promising candidate for the development of new drugs. However, one of the limitations of Compound A is its relatively low solubility, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several potential future directions for the study of Compound A. One potential area of research is the development of new drugs based on its chemical structure. Another potential area of research is the investigation of its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic effects in various disease states.
Conclusion
In conclusion, 5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyrimidine, or Compound A, is a synthetic compound that has shown promising results in various research studies. Its unique chemical structure allows it to interact with specific receptors in the body, leading to its potential therapeutic effects. Further research is needed to fully understand its potential applications and to develop new drugs based on its chemical structure.
Métodos De Síntesis
The synthesis of Compound A involves the reaction of 2-methoxypyrimidine with 3-(2-chloroethyl)-4-fluoroaniline in the presence of a base, followed by the reaction of the resulting intermediate with piperidine and a carbonylating agent. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its unique chemical structure allows it to interact with specific receptors in the body, leading to its potential therapeutic effects.
Propiedades
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(2-methoxypyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-19-21-11-16(12-22-19)18(24)23-10-2-3-15(13-23)5-4-14-6-8-17(20)9-7-14/h6-9,11-12,15H,2-5,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDJHHCWJMNQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl}methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5356775.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5356776.png)
![1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine](/img/structure/B5356782.png)

![4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5356795.png)
![N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5356800.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(5-methyl-2-furyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356802.png)
![9-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5356803.png)
![3-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5356808.png)

![N-(1-{[(4-acetylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-4-butoxybenzamide](/img/structure/B5356829.png)

![methyl 1-({[1-(3-fluoro-4-hydroxyphenyl)ethyl]amino}carbonyl)cyclopropanecarboxylate](/img/structure/B5356840.png)
![5-ethyl-N-(1H-indol-6-ylmethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5356843.png)